

A Comparative Benchmarking of Synthetic Routes to 4-Hydroxy-2-methylenebutanoic Acid

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Compound of Interest

Compound Name: 4-Hydroxy-2-methylenebutanoic acid

Cat. No.: B1615742

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This guide provides an objective comparison of established and emerging synthetic routes to **4-hydroxy-2-methylenebutanoic acid**, a valuable building block in pharmaceutical and polymer chemistry. The performance of each route is benchmarked against key metrics, supported by available experimental data, to aid researchers in selecting the most suitable method for their specific application.

Executive Summary

The synthesis of **4-hydroxy-2-methylenebutanoic acid** and its lactone form, α -methylene- γ -butyrolactone (Tulipalin A), can be achieved through several distinct pathways. These routes vary significantly in their starting materials, reaction complexity, and overall efficiency. This guide evaluates four primary synthetic strategies: synthesis from biorenewable itaconic acid, a biotechnological approach from isoprenyl acetate, indium-mediated allylation, and the oxidation of 4-hydroxy-2-butanone. Each method presents a unique set of advantages and disadvantages in terms of yield, purity, reaction time, and cost-effectiveness.

Data Presentation: Comparison of Synthesis Routes

The following table summarizes the key quantitative data for the different synthetic routes to **4-hydroxy-2-methylenebutanoic acid** and its lactone, Tulipalin A.

| Synthesis Route | Starting Material(s) | Typical Yield (%) | Purity (%) | Reaction Time | Key Reagents /Catalysts | Estimated Cost |
|-----------------------------------|---|---------------------|------------------|-----------------------------|--|---|
| From Itaconic Acid (Chemical) | Itaconic acid, formaldehyde | ~50 ^[1] | Moderate to High | Multi-step, >24 hours | Varies (e.g., dimethyl succinate) | Low to Moderate ^[2] ^[3] |
| Biotechnological Synthesis | Isoprenyl acetate | High (Titer: 5 g/L) | High | ~18-24 hours (fermentation) | Engineered microorganisms (e.g., E. coli), enzymes | Moderate (scalable) |
| Indium-Mediated Allylation | Aldehydes, 3-bromomethyl-5H-furan-2-one | Moderate to High | High | ~3-12 hours ^[4] | Indium | High |
| Oxidation of 4-hydroxy-2-butanone | 4-hydroxy-2-butanone | ~50 | Moderate | Varies | Oxidizing agents (e.g., Jones reagent, H ₂ O ₂) | Moderate |

Experimental Protocols

Chemical Synthesis from Itaconic Acid (Representative Method)

This route offers a cost-effective approach utilizing a biorenewable starting material.^[1]

Materials:

- Itaconic acid
- Dimethyl succinate
- Formaldehyde
- Appropriate solvents and catalysts (specifics can vary based on the detailed procedure)

Procedure:

- **Esterification:** Itaconic acid is first converted to its dimethyl ester, dimethyl itaconate. This is typically achieved by refluxing itaconic acid in methanol with a catalytic amount of sulfuric acid.
- **Condensation:** The dimethyl itaconate is then reacted with formaldehyde in the presence of a base catalyst. This step forms the core structure of the methylene-γ-butyrolactone.
- **Hydrolysis and Lactonization:** The resulting intermediate is hydrolyzed and subsequently lactonized under acidic conditions to yield Tulipalin A.
- **Purification:** The crude product is purified by column chromatography to obtain pure Tulipalin A.
- **Hydrolysis to 4-hydroxy-2-methylenebutanoic acid:** Tulipalin A can be hydrolyzed to the desired acid by treatment with an aqueous acid or base.

Biotechnological Synthesis from Isoprenyl Acetate

This method leverages engineered microorganisms for a highly selective and potentially sustainable synthesis.

Materials:

- Engineered E. coli strain expressing alkane monooxygenase and other pathway enzymes
- Isoprenyl acetate
- Fermentation medium (e.g., LB broth with appropriate antibiotics and inducers)

- Buffer solutions

Procedure:

- Pre-culture: A single colony of the engineered E. coli strain is inoculated into a small volume of fermentation medium and grown overnight at 37°C with shaking.
- Main Culture and Induction: The pre-culture is used to inoculate a larger volume of fresh medium. The culture is grown to a specific optical density (e.g., OD600 of 0.6-0.8) before inducing gene expression with an appropriate inducer (e.g., IPTG).
- Biotransformation: After induction, isoprenyl acetate is added to the culture. The fermentation is continued for 18-24 hours at a controlled temperature (e.g., 30°C).
- Extraction: The cells are harvested by centrifugation. The supernatant, containing the product, is extracted with an organic solvent (e.g., ethyl acetate).
- Purification: The organic extract is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The resulting crude product can be purified by flash chromatography to yield Tulipalin A.
- Hydrolysis: The purified Tulipalin A is then hydrolyzed to **4-hydroxy-2-methylenebutanoic acid**.

Indium-Mediated Barbier-Type Allylation

This one-pot reaction provides a rapid and efficient route to α -methylene- γ -butyrolactones.^[4]

Materials:

- A suitable aldehyde
- 3-bromomethyl-5H-furan-2-one
- Indium powder
- Solvent (e.g., THF/water mixture)

Procedure:

- **Reaction Setup:** In a round-bottom flask, the aldehyde, 3-bromomethyl-5H-furan-2-one, and indium powder are suspended in the chosen solvent.
- **Reaction:** The mixture is stirred at room temperature or slightly elevated temperature for 3 to 12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
- **Workup:** Upon completion, the reaction is quenched with a dilute acid (e.g., 1 M HCl). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
- **Purification:** The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Oxidation of 4-hydroxy-2-butanone

This method involves the oxidation of a readily available precursor.

Materials:

- 4-hydroxy-2-butanone
- Jones reagent (chromium trioxide in sulfuric acid and acetone) or other suitable oxidizing agent
- Acetone (as solvent)

Procedure:

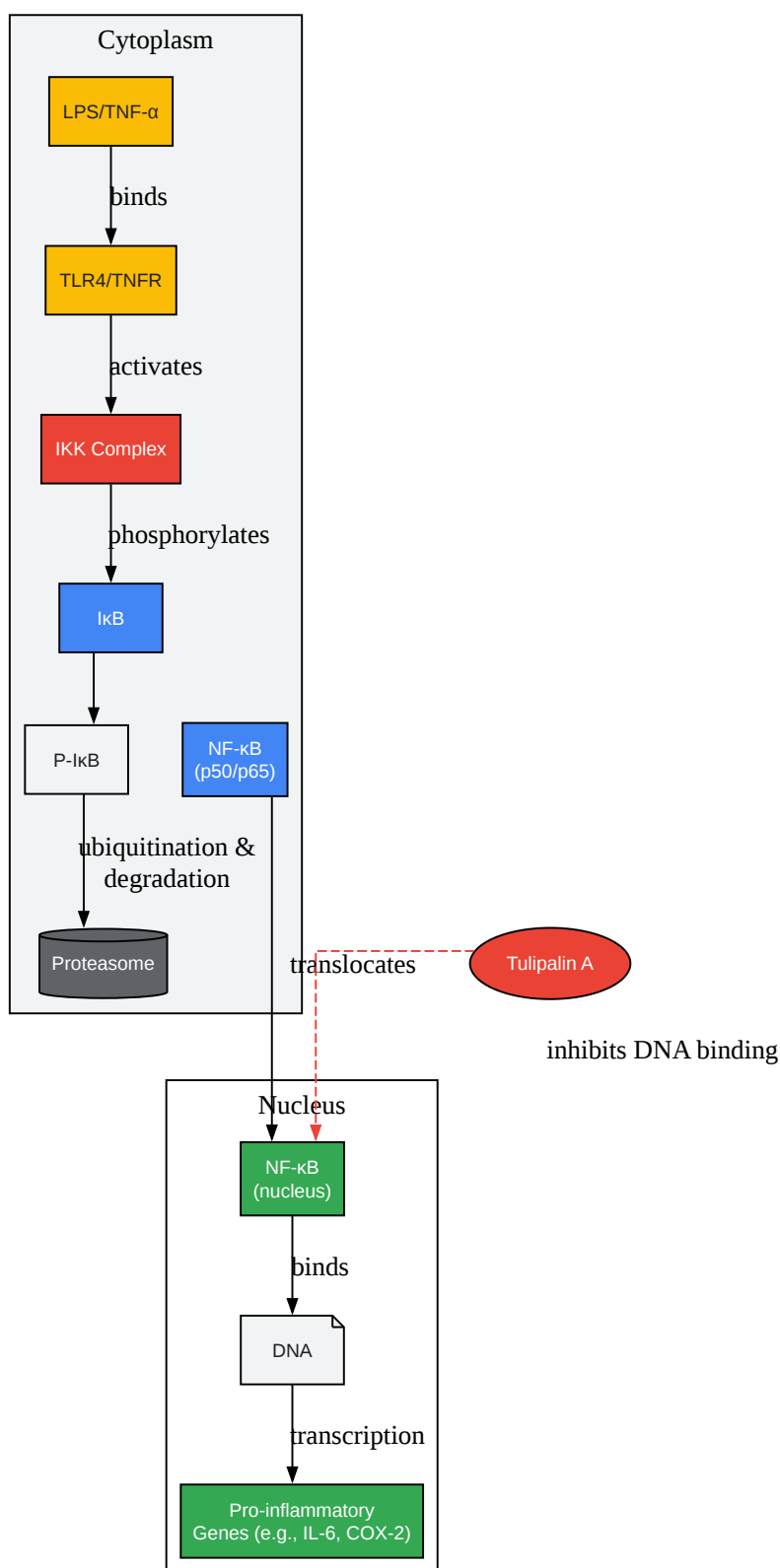
- **Reaction Setup:** 4-hydroxy-2-butanone is dissolved in acetone and cooled in an ice bath.
- **Oxidation:** Jones reagent is added dropwise to the solution while maintaining the temperature below 10°C. The reaction is typically exothermic.
- **Monitoring:** The reaction is monitored by TLC until the starting material is consumed.

- **Workup:** The excess oxidant is quenched by the addition of isopropanol. The mixture is then filtered to remove chromium salts.
- **Extraction and Purification:** The filtrate is concentrated, and the residue is taken up in water and extracted with an organic solvent. The organic extracts are dried and concentrated to give the crude **4-hydroxy-2-methylenebutanoic acid**, which can be further purified by chromatography.

Mandatory Visualizations

Signaling Pathway: Inhibition of NF- κ B by Tulipalin A

Tulipalin A has been shown to exhibit anti-inflammatory properties by inhibiting the NF- κ B (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of inflammation. The diagram below illustrates the canonical NF- κ B signaling cascade and the proposed point of inhibition by Tulipalin A.^[5]

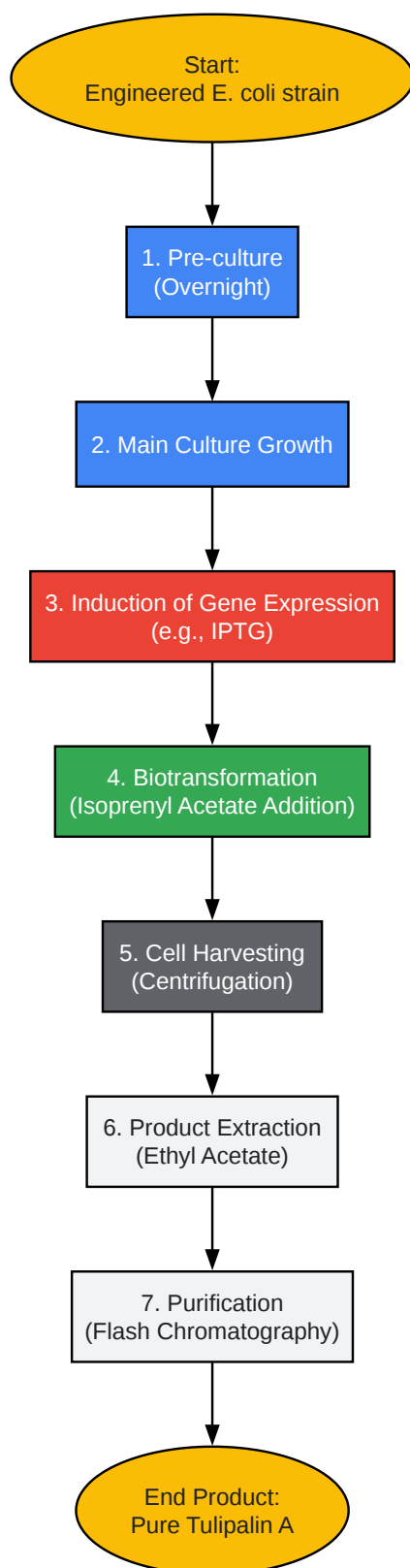


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Caption: Inhibition of the NF-κB signaling pathway by Tulipalin A.

Experimental Workflow: Biotechnological Synthesis

The biotechnological synthesis of Tulipalin A from isoprenyl acetate involves a series of well-defined steps, from microbial culture to product purification.



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Caption: Workflow for the biotechnological synthesis of Tulipalin A.

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